molecular formula C10H20NO3S2 B13409622 CID 90475134

CID 90475134

Katalognummer: B13409622
Molekulargewicht: 266.4 g/mol
InChI-Schlüssel: DYBDAYFYLNWXCN-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 90475134” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific characteristics that make it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 90475134 involves specific synthetic routes and reaction conditions. These methods typically include the use of commercially available reagents and solvents. The synthesis may involve multiple steps, including the formation of intermediates, purification processes, and final product isolation. Detailed information on the exact synthetic routes and reaction conditions can be found in relevant patents and scientific literature .

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to produce large quantities of the compound with high purity. This often involves optimizing reaction conditions, using cost-effective reagents, and implementing robust purification techniques. The industrial production process may also include quality control measures to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: CID 90475134 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

CID 90475134 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe to study biological processes or as a potential therapeutic agent. In medicine, this compound could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be utilized in the production of materials, chemicals, or other products .

Wirkmechanismus

The mechanism of action of CID 90475134 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 90475134 can be identified using chemical structure searches in databases like PubChem. These compounds may share structural features or functional groups with this compound, leading to similar chemical and biological properties .

Uniqueness: this compound’s uniqueness lies in its specific structure and properties, which distinguish it from other similar compounds

Conclusion

This compound is a compound with significant scientific interest due to its unique structure, reactivity, and potential applications. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides valuable insights into its role in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C10H20NO3S2

Molekulargewicht

266.4 g/mol

InChI

InChI=1S/C10H20NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8H,6-7H2,1-5H3/t8-/m0/s1

InChI-Schlüssel

DYBDAYFYLNWXCN-QMMMGPOBSA-N

Isomerische SMILES

CC1(C[C@H](C(N1[O])(C)C)CSS(=O)(=O)C)C

Kanonische SMILES

CC1(CC(C(N1[O])(C)C)CSS(=O)(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.